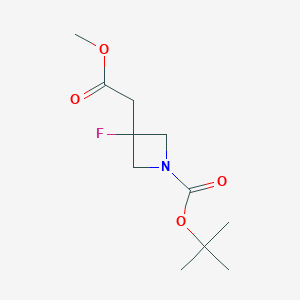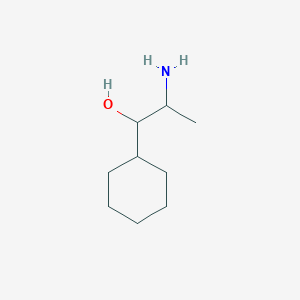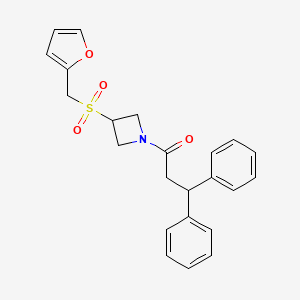
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is an organic compound that combines the attributes of a piperidine ring with a fluoro and hydroxymethyl substituent. These unique chemical groups impart specific properties and reactivities that make this compound valuable in various fields, from medicinal chemistry to industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate generally begins with piperidine. The hydroxymethyl and fluoro groups are introduced using specific reagents such as fluoroalkanes and formylating agents under controlled conditions to maintain stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis involves multi-step processes that use automated reactors and precise conditions to ensure high yields and purity. Common methods include catalytic hydrogenation and high-pressure conditions to introduce the required functional groups efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: Producing ketones or carboxylic acids.
Reduction: Converting the hydroxyl group to hydrogen or other substituents.
Substitution: Reacting the fluoro or hydroxymethyl group with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides in polar aprotic solvents.
Major Products: The reactions produce a variety of major products, depending on the reaction type, such as fluoro-ketones, fluorinated alcohols, or substituted piperidines.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, it is used as a building block for constructing more complex molecules. Its fluorine atom makes it valuable for fluorination reactions, leading to products with enhanced metabolic stability.
Biology: This compound serves as a precursor for designing enzyme inhibitors, aiding in the study of enzyme mechanisms and interactions.
Medicine: It is involved in developing pharmaceuticals, especially in the design of drugs targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry: It finds application in producing specialty chemicals, polymers, and materials that require precise functional group placements.
Mécanisme D'action
When compared with other piperidine derivatives like (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate stands out due to its specific functional groups which provide unique chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
3-hydroxy-4-fluoro-3-(hydroxymethyl)piperidine
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
3-fluoro-4-hydroxypiperidine
These compounds share a piperidine backbone but differ in the position or nature of substituents, leading to variations in their chemical and biological behaviors.
Conclusion
Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a versatile compound with significant applications across chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and serve as a crucial building block for more complex molecules, making it a valuable asset in scientific research and industrial production.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPNYILDXCBJ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)



![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)


